Créatine monohydratée

Vue d'ensemble

Description

La créatine est un composé naturel que l'on trouve chez les vertébrés, principalement dans les tissus musculaires et cérébraux. Elle joue un rôle crucial dans le métabolisme énergétique en facilitant le recyclage de l'adénosine triphosphate (ATP), le principal transporteur d'énergie dans les cellules. La créatine est synthétisée dans l'organisme à partir des acides aminés glycine, arginine et méthionine. Elle est également disponible sous forme de complément alimentaire, couramment utilisé pour améliorer les performances sportives et la masse musculaire .

Mécanisme D'action

Target of Action

Creatine monohydrate primarily targets the Creatine Kinase enzymes, which include the M-type , U-type (mitochondrial) , and B-type . These enzymes play a crucial role in energy metabolism, particularly in tissues with high-energy demands such as the skeletal muscle, heart, and brain .

Mode of Action

Creatine interacts with its targets through a process known as the creatine phosphate energy system . In the muscles, a fraction of the total creatine binds to phosphate, forming creatine phosphate in a reaction catalyzed by creatine kinase . This creatine phosphate then binds with adenosine diphosphate (ADP) to convert it back to ATP (adenosine triphosphate), an important cellular energy source for short-term ATP needs prior to oxidative phosphorylation .

Biochemical Pathways

Creatine affects the ATP-PCr energy pathway . The conversion of ADP back to ATP by creatine phosphate provides a rapid source of energy within cells, particularly during the initial stages of high-intensity exercise . This process enhances the body’s capacity for high-intensity work and improves exercise performance .

Pharmacokinetics

Creatine is synthesized in the kidney, liver, and pancreas from L-arginine, glycine, and L-methionine . Following its biosynthesis, creatine is transported to the skeletal muscle, heart, brain, and other tissues . Most of the creatine is metabolized in these tissues to phosphocreatine (creatine phosphate), a major energy storage form in the body .

Result of Action

The action of creatine at the molecular and cellular levels leads to increased muscle mass and physical performance . It enhances the body’s capacity to perform high-intensity work, primarily by increasing the muscle’s phosphocreatine reserves . This, in turn, allows for more rapid resynthesis of ATP, the primary energy molecule .

Action Environment

The efficacy and stability of creatine can be influenced by various environmental factors. For instance, creatine is most stable at a pH of 7 . Moreover, the effectiveness of creatine supplementation can vary depending on the individual’s age, with older adults (66–76 years) showing more robust improvements in memory performance compared to their younger counterparts .

Applications De Recherche Scientifique

Creatine has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study energy metabolism and biochemical pathways.

Biology: Investigated for its role in cellular energy homeostasis and muscle function.

Medicine: Used as a dietary supplement to improve muscle mass and strength in patients with muscular dystrophy and other muscle-wasting conditions. .

Industry: Used in the production of dietary supplements and sports nutrition products.

Analyse Biochimique

Biochemical Properties

Creatine monohydrate serves as a spatial, pH, and temporal-energy buffer in energy metabolism . It facilitates the transportation of ATP from mitochondria to the cytosol, buffering temporal energy fluctuations and regulating cellular pH levels . Creatine interacts with enzymes such as creatine kinase, which catalyzes the reversible transfer of a phosphoryl group from ATP to creatine, forming phosphocreatine .

Cellular Effects

Creatine monohydrate exerts effects on various types of cells and cellular processes. It influences cell function by controlling thermogenic respiration in adipose tissue . In muscle tissue, creatine generally occurs as phosphocreatine, facilitating the recycling of adenosine triphosphate (ATP) within the cell . It also has a beneficial effect on memory performance in healthy individuals .

Molecular Mechanism

The molecular mechanism of creatine monohydrate involves the conversion of adenosine diphosphate (ADP) back to ATP via donation of phosphate groups . This conversion and production of ATP occur faster than oxidative phosphorylation and glycolytic processes . In the muscles, a fraction of the total creatine binds to phosphate, forming creatine phosphate .

Temporal Effects in Laboratory Settings

In laboratory settings, creatine monohydrate has been shown to improve exercise performance during repeated bouts of brief, high-intensity activity . It has also been found that orally ingested creatine monohydrate increases blood concentrations of creatine for 3-4 hours after ingestion, facilitating the uptake of creatine into tissue .

Dosage Effects in Animal Models

In animal models, creatine monohydrate supplementation has been used at a dose of 0.3 mg/kg body weight for 8 weeks . This dosage has been based on other studies using supplementation of rodents and corresponds to the dose regimen used in humans to obtain ergogenic effects .

Metabolic Pathways

Creatine monohydrate is involved in several metabolic pathways. It is a primary constituent of phosphocreatine, which is used to regenerate ATP within the cell . The enzyme creatine kinase catalyzes the reversible transphosphorylation reaction between ATP and creatine to produce phosphocreatine and ADP .

Transport and Distribution

Creatine monohydrate is transported and distributed within cells and tissues through a specific symporter called the Na+/Cl−-dependent creatine transporter (CRT) . After synthesis, creatine is exported from the liver and taken up by cells that express the creatine transporter .

Subcellular Localization

By subcellular localization, creatine kinase, which is involved in the metabolism of creatine monohydrate, is differentiated into two isoenzymes, cytoplasmic dimer (cyt-CK) and mitochondrial octamer/dimer (mit-CK) . This indicates that creatine monohydrate and its metabolic processes are present in both the cytoplasm and mitochondria of cells.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La créatine peut être synthétisée en laboratoire à partir de la cyanamide et de la sarcosine (N-méthylglycine). La réaction implique le mélange de sarcosine avec du chlorure de sodium dans de l'eau déionisée, suivi de l'ajout de cyanamide et d'hydroxyde d'ammonium. Le mélange est agité à température ambiante pendant une heure, puis laissé réagir pendant une semaine. La créatine résultante est filtrée et recristallisée à partir de l'eau .

Méthodes de production industrielle : La production industrielle de créatine implique généralement des voies de synthèse similaires, mais à plus grande échelle. Des normes de qualité élevées doivent être maintenues pour garantir la pureté et la stabilité du produit. Des méthodes analytiques telles que la chromatographie liquide haute performance sont utilisées pour surveiller la qualité et détecter toute impureté .

Analyse Des Réactions Chimiques

Types de réactions : La créatine subit diverses réactions chimiques, notamment :

Oxydation : La créatine peut être oxydée pour former de la créatinine, un processus qui se produit naturellement dans l'organisme.

Réduction : La créatine peut être réduite pour former différents dérivés, bien que cela soit moins fréquent.

Substitution : La créatine peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution : Divers réactifs peuvent être utilisés en fonction du produit souhaité, tels que les halogénoalcanes pour les réactions d'alkylation.

Principaux produits formés :

Créatinine : Formée par l'oxydation de la créatine.

Phosphocréatine : Formée par la phosphorylation de la créatine en présence de la créatine kinase.

4. Applications de la recherche scientifique

La créatine a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisée comme composé modèle pour étudier le métabolisme énergétique et les voies biochimiques.

Biologie : Etudiée pour son rôle dans l'homéostasie énergétique cellulaire et la fonction musculaire.

Médecine : Utilisée comme complément alimentaire pour améliorer la masse musculaire et la force chez les patients atteints de dystrophie musculaire et d'autres affections musculaires. .

Industrie : Utilisée dans la production de compléments alimentaires et de produits de nutrition sportive.

5. Mécanisme d'action

La créatine exerce ses effets principalement par son rôle dans le métabolisme énergétique. Dans les cellules musculaires, la créatine est phosphorylée pour former de la phosphocréatine, qui sert de source rapide de groupes phosphate à haute énergie pour régénérer l'ATP à partir de l'adénosine diphosphate (ADP). Ce processus est catalysé par l'enzyme créatine kinase. La phosphocréatine agit comme un tampon énergétique, maintenant les niveaux d'ATP pendant les courtes périodes d'exercice de haute intensité .

Comparaison Avec Des Composés Similaires

La créatine est souvent comparée à d'autres composés qui jouent un rôle dans le métabolisme énergétique, tels que :

Créatinine : Un produit de dégradation de la créatine, utilisé comme marqueur de la fonction rénale.

Phosphocréatine : La forme phosphorylée de la créatine, qui participe directement à la régénération de l'ATP.

Glycocyamine : Un précurseur de la créatine, impliqué dans sa biosynthèse.

Bêta-alanine : Un acide aminé qui se combine à l'histidine pour former la carnosine, un autre composé impliqué dans les performances musculaires.

Unicité de la créatine : La créatine est unique dans sa capacité à régénérer rapidement l'ATP, ce qui la rend particulièrement efficace pour les activités de courte durée et de haute intensité. Son rôle dans le métabolisme énergétique musculaire et cérébral la distingue également des autres composés .

Activité Biologique

Creatine monohydrate is a widely studied compound known for its role in energy metabolism, particularly in muscle cells. Its biological activity extends beyond exercise performance enhancement, influencing various physiological processes, including cognitive function and immune response. This article presents a detailed examination of the biological activity of creatine monohydrate, supported by research findings, data tables, and case studies.

Overview of Creatine Monohydrate

Creatine is an organic compound synthesized from the amino acids glycine and arginine. It plays a crucial role in the production of adenosine triphosphate (ATP), the primary energy carrier in cells. The majority of creatine is stored in skeletal muscle, with smaller amounts found in the brain and other tissues.

Creatine monohydrate enhances ATP production through the phosphocreatine (PCr) system. During high-intensity exercise, creatine phosphate donates a phosphate group to adenosine diphosphate (ADP), regenerating ATP. This process is vital for sustaining energy during short bursts of activity.

Key Biological Activities

- Muscle Performance : Creatine supplementation is well-documented for improving strength, power output, and muscle mass. Studies show that it can increase muscle creatine levels by approximately 20% following supplementation .

- Cognitive Function : Recent meta-analyses indicate that creatine may enhance cognitive performance, particularly in memory and processing speed. A systematic review involving 16 randomized controlled trials (RCTs) found significant improvements in memory (SMD = 0.31) and attention time (SMD = -0.31) among adults supplemented with creatine .

- Immune Response : Emerging research highlights creatine's role in modulating immune functions. A study demonstrated that creatine supplementation enhances anti-tumor immunity by upregulating ATP production in macrophages, leading to increased CD8+ T cell activity . This suggests a potential therapeutic role for creatine in cancer treatment.

Table 1: Summary of Key Studies on Creatine Monohydrate

| Study | Population | Key Findings | |

|---|---|---|---|

| Harris et al., 1992 | Healthy adults | Increased muscle creatine levels by ~20% post-supplementation | Established the link between oral creatine intake and muscle performance |

| Xu et al., 2024 | Adults aged 20-76 | Significant improvements in memory (SMD = 0.31) and attention time (SMD = -0.31) | Supports cognitive benefits of creatine supplementation |

| Frontiers Immunology, 2023 | Mice models | Enhanced anti-tumor immunity via increased ATP levels in macrophages | Suggests potential use of creatine in cancer therapies |

Case Studies

- Cognitive Enhancement : A case study involving older adults showed that those supplemented with creatine demonstrated improved verbal learning and memory retention compared to a placebo group. This supports the hypothesis that creatine may have neuroprotective effects.

- Athletic Performance : In a cohort of elite athletes, those who supplemented with creatine monohydrate exhibited greater improvements in sprint performance and recovery times compared to those who did not supplement.

Safety and Efficacy

Creatine monohydrate is generally considered safe when taken at recommended doses (3-5 g/day). However, some individuals may experience gastrointestinal discomfort or cramping at higher doses . Long-term studies have not shown significant adverse effects, reinforcing its status as a safe ergogenic aid.

Propriétés

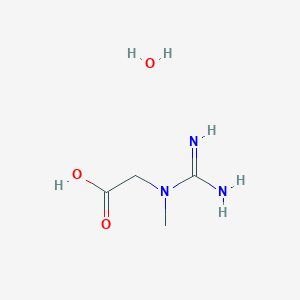

IUPAC Name |

2-[carbamimidoyl(methyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O2/c1-7(4(5)6)2-3(8)9/h2H2,1H3,(H3,5,6)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVSVTCORWBXHQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1040451 | |

| Record name | Creatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid | |

| Record name | Creatine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13322 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Creatine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000064 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble in water, insoluble in ether, Slightly soluble in ether and ethanol, In water, 1.33X10+4 mg/L at 18 °C, 13.3 mg/mL at 18 °C | |

| Record name | Creatine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00148 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CREATINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7336 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Creatine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000064 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.33 at 25 °C | |

| Record name | CREATINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7336 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00079 [mmHg] | |

| Record name | Creatine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13322 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

In the muscles, a fraction of the total creatine binds to phosphate - forming creatine phosphate. The reaction is catalysed by creatine kinase, and the result is phosphocreatine (PCr). Phosphocreatine binds with adenosine diphosphate to convert it back to ATP (adenosine triphosphate), an important cellular energy source for short term ATP needs prior to oxidative phosphorylation., Supplemental creatine may have an energy-generating action during anaerobic exercise and may also have neuroprotective and cardioprotective actions., Creatine, creatine kinase and phosphocreatine make up an intricate cellular enegy buffering and transport system connecting sites of energy production in the mitochondria with sites of energy consumption. CK is a key enzyme in involved in cellular energy homeostasis. It reversibly catalyzes the transfer of the high-energy phosphate bond in PCr to adenosine diphosphate (ADP) to form adenosine triphosphate (ATP), and it catalyzes the transfer of the high-energy phosphate bond in ATP to creatine to form PCr. During periods of intense exercise and skeletal muscle contraction, bioenergetic metabolism switches from one in which oxidative phosphorylation is the major pathway of ATP production to one in which so-called anaerobic glycolysis becomes dominant. | |

| Record name | Creatine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00148 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CREATINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7336 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

57-00-1 | |

| Record name | Creatine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Creatine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Creatine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00148 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | creatine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N-(aminoiminomethyl)-N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Creatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-amidinosarcosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CREATINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MU72812GK0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CREATINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7336 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Creatine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000064 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

Decomposes at 303 °C, 303 °C | |

| Record name | Creatine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00148 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CREATINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7336 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Creatine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000064 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.